7-BENZOFURANOL, 2,3-DIHYDRO-2,2-DIMETHYL-, CARBAMATE (ester)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and industry. This compound is a derivative of benzofuran, characterized by the presence of a carbamate ester group. Its molecular formula is C12H15NO3, and it has a molecular weight of 221.26 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) typically involves the reaction of 2,3-dihydro-2,2-dimethyl-7-benzofuranol with carbamoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the production of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and as anti-inflammatory agents.
Industry: Industrially, it is used in the production of polymers and resins. Its reactivity makes it suitable for creating materials with specific properties, such as increased durability and resistance to chemicals.
Mechanism of Action
The mechanism of action of 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects.
Comparison with Similar Compounds
Carbofuran: Another carbamate ester with similar insecticidal properties.
Phenylcarbamate: Known for its use in pharmaceuticals as a muscle relaxant.
Methylcarbamate: Used in the production of pesticides.
Uniqueness: 7-Benzofuranol, 2,3-dihydro-2,2-dimethyl-, carbamate (ester) is unique due to its specific structural features, such as the benzofuran ring and the dimethyl substitution. These features confer distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
CAS No. |
4790-87-8 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-7-yl) carbamate |
InChI |
InChI=1S/C11H13NO3/c1-11(2)6-7-4-3-5-8(9(7)15-11)14-10(12)13/h3-5H,6H2,1-2H3,(H2,12,13) |
InChI Key |
QTBBEJJXBYGFAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OC(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.